Disulfamide
Overview
Description
Synthesis Analysis
The synthesis of Disulfamide derivatives involves various chemical strategies, including Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry for the preparation of unsymmetrical sulfamides and polysulfamides, showcasing their utility in non-covalent dynamic networks and materials science due to their hydrogen-bond donor and acceptor properties (Kulow et al., 2020). The synthesis of N-Aminosulfamide peptide mimics also illustrates the versatility of Disulfamide compounds in creating peptidomimetics through the alkylation of aza-sulfurylglycinyl peptides (Turcotte et al., 2012).
Molecular Structure Analysis
The molecular structure of Disulfamide derivatives has been explored through various analytical techniques. For example, the study of the structure of besulpamide and related compounds using X-ray crystallography and NMR spectroscopy provided insights into the molecular conformations and tautomerism of Disulfamide derivatives (Frigola, 1989).
Chemical Reactions and Properties
Disulfamide compounds participate in a range of chemical reactions, with their reactivity being significantly influenced by their structure and environment. For instance, the kinetics and mechanisms of thiol-disulfide exchange reactions vary widely among Disulfamide derivatives, affecting their stability and reactivity in biological and synthetic contexts (Nagy, 2013).
Physical Properties Analysis
The physical properties of Disulfamide compounds, such as thermal stability and glass transition temperatures, can be tailored through synthetic modifications. Polysulfamides derived from SuFEx click chemistry exhibit high thermal stability and tunable glass transition temperatures, demonstrating the potential of Disulfamide derivatives in materials science applications (Kulow et al., 2020).
Chemical Properties Analysis
The chemical properties of Disulfamide derivatives, including their role as hydrogen-bond donors and acceptors, significantly contribute to their application in various fields, such as medicinal chemistry and anion-binding catalysis. The synthesis and properties of Disulfamide compounds, such as disulfides and polysulfamides, highlight their versatile chemical nature and potential for innovative applications (Kulow et al., 2020).
Scientific Research Applications
Biological Materials Analysis : Disulfamide has been shown to be useful for determining sulfhydryl groups in biological materials (Ellman, 1959).
Medicinal Chemistry and Catalysis : N,N′-disubstituted sulfamides, a class to which disulfamide belongs, have been used in medicinal chemistry and anion-binding catalysis. However, their utilization remains marginal due to a lack of general synthetic methods to access unsymmetrical sulfamides (Kulow et al., 2020).
Asymmetric Catalysis : Disulfonimides, closely related to disulfamide, have emerged as powerful catalysts, particularly in Lewis acid organocatalysis (Gemmeren et al., 2014).
Nucleic Acids Research : Disulfide conjugation, a key component in disulfamide chemistry, plays a crucial role in structural studies of DNA and RNA, and their interactions with other macromolecules (Stasinska et al., 2019).
Alcohol Dependence Treatment : Disulfiram has been used in clinical trials to determine its efficacy as a treatment for cocaine dependence and alcoholism. It has shown varied effectiveness, particularly when its intake is supervised (McCance-Katz et al., 1998), (Skinner et al., 2014).
Genotoxicity Studies : Disulfiram has been investigated for its genotoxic potential, particularly its ability to induce sister-chromatid exchanges in mouse bone marrow and spermatogonial cells (Madrigal-Bujaidar et al., 1999).
Cancer Therapy Research : Disulfiram's metabolites have demonstrated potential as cancer therapy agents, especially when combined with other drugs such as auranofin. They have been shown to induce oxidative stress in cancer cells, leading to apoptosis (Brüning & Kast, 2014).
properties
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKEIREOSXLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217408 | |
Record name | Disulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfamide | |
CAS RN |
671-88-5 | |
Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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